N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a pyrazole ring, a benzo[d]thiazole moiety, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Introduction of the Benzo[d]thiazole Moiety: This step may involve the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step often involves coupling the pyrazole and benzo[d]thiazole intermediates through amide bond formation, using reagents like carbodiimides (e.g., EDCI) under mild conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzo[d]thiazole moiety.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with pyrazole and benzo[d]thiazole structures can interact with enzymes or receptors, modulating their activity. The carboxamide group may facilitate binding through hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide: shares structural features with other bioactive compounds like:
Uniqueness
The unique combination of pyrazole and benzo[d]thiazole moieties in a single molecule may confer distinct biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS2/c26-19(18-22-14-6-1-3-8-16(14)27-18)25(13-12-24-11-5-10-21-24)20-23-15-7-2-4-9-17(15)28-20/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRNKXQEVMRHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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